molecular formula C20H24N4O4S B2556135 tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate CAS No. 1251560-16-3

tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate

Cat. No.: B2556135
CAS No.: 1251560-16-3
M. Wt: 416.5
InChI Key: CMZDNLPEUOWYBU-UHFFFAOYSA-N
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Description

tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a triazolopyridine ring, and a sulfonamide group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate typically involves multiple steps, including the formation of the triazolopyridine ring and the introduction of the sulfonamide and tert-butyl groups. One common synthetic route involves the following steps:

    Formation of the triazolopyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-methylphenylhydrazine and 3-methylpyridine-2-carboxylic acid.

    Introduction of the sulfonamide group: This step involves the reaction of the triazolopyridine intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Addition of the tert-butyl group: The final step involves the esterification of the sulfonamide intermediate with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or tert-butyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted triazolopyridine compounds.

Scientific Research Applications

tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with proteins: Affecting protein-protein interactions and signaling pathways.

    Modulating cellular processes: Influencing cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate can be compared with other similar compounds, such as:

    tert-butyl 2-[N-(4-chlorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate: Similar structure but with a chlorine substituent instead of a methyl group, which may alter its chemical properties and reactivity.

    tert-butyl 2-[N-(4-methoxyphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate: Contains a methoxy group, which can influence its solubility and biological activity.

    tert-butyl 2-[N-(4-nitrophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate: The presence of a nitro group can significantly impact its electronic properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14-6-8-16(9-7-14)24(13-19(25)28-20(3,4)5)29(26,27)17-10-11-18-22-21-15(2)23(18)12-17/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZDNLPEUOWYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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